2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name, which follows the IUPAC nomenclature. It contains several functional groups including a pyrazolo[1,5-d][1,2,4]triazin-7-yl group, a 4H-pyrido[1,2-a]pyrimidin-4-one group, and a 4-fluorophenyl group .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Compounds derived from pyrazolo[1,5-d][1,2,4]triazine and pyrimidine have been synthesized and evaluated for their antibacterial and antimicrobial activities. For instance, chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones synthesized from similar frameworks have shown significant antibacterial activity (Solankee & Patel, 2004). Moreover, derivatives synthesized using microwave and conventional techniques have displayed moderate to good antimicrobial activity against different microorganisms (Rana et al., 2009).
Antitumor and Anticancer Activity
The anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored, with some compounds showing potent inhibitory activity against cancer cell lines. For example, novel pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their antitumor activity, demonstrating promising results against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Anti-Inflammatory Applications
Pyrazolo[1,5-a]pyrimidines have also been studied for their anti-inflammatory properties. Some derivatives have been synthesized and evaluated for their potential as nonsteroidal anti-inflammatory drugs, with findings suggesting a significant reduction in inflammation without the gastrointestinal side effects commonly associated with NSAIDs (Auzzi et al., 1983).
Herbicidal Activity
Additionally, the herbicidal activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been investigated. Some compounds within this class have shown good inhibition activities against the root of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a dosage of 100 mg/L, indicating their potential as herbicidal agents (Luo et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is a promising target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects multiple biochemical pathways. Most notably, it disrupts the cell cycle, preventing cells from dividing and proliferating . This can lead to cell cycle arrest and apoptosis, or programmed cell death . The compound’s effect on these pathways is part of its potential as a cancer treatment, as it can selectively target and kill tumor cells .
Pharmacokinetics
Based on its structural similarities to other pyrazolo[1,5-d][1,2,4]triazine derivatives, it is likely to have good bioavailability
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the nanomolar range . It also induces alterations in cell cycle progression and triggers apoptosis within HCT cells .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors These may include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN6O2S/c21-13-6-4-12(5-7-13)15-10-16-19(29)23-24-20(27(16)25-15)30-11-14-9-18(28)26-8-2-1-3-17(26)22-14/h1-10H,11H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASYVEKZUXUAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.